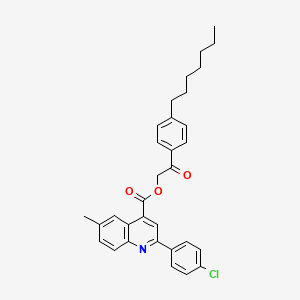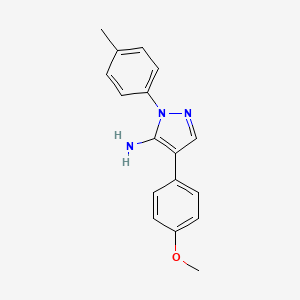
5-(Aminomethyl)-2,1,3-benzothiadiazole hydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)-2,1,3-benzothiadiazole hydrochloride hydrate is a chemical compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of an aminomethyl group attached to the benzothiadiazole ring, along with a hydrochloride hydrate form. Benzothiadiazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2,1,3-benzothiadiazole hydrochloride hydrate typically involves the reaction of 2,1,3-benzothiadiazole with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 60-80°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or water.
Catalysts: Acid catalysts such as hydrochloric acid to promote the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:
Batch or Continuous Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Crystallization or recrystallization to obtain the pure hydrochloride hydrate form.
Quality Control: Analytical techniques like HPLC or NMR to ensure the purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)-2,1,3-benzothiadiazole hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzothiadiazole ring to more reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the benzothiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Amines, thiols, or halides for substitution reactions.
Major Products Formed
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Reduced benzothiadiazole derivatives.
Substitution Products: Various substituted benzothiadiazole derivatives.
Aplicaciones Científicas De Investigación
5-(Aminomethyl)-2,1,3-benzothiadiazole hydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)-2,1,3-benzothiadiazole hydrochloride hydrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or DNA, depending on the application.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Aminomethyl)-2-adamantanol hydrochloride hydrate
- Benzamidine hydrochloride hydrate
Comparison
Compared to similar compounds, 5-(Aminomethyl)-2,1,3-benzothiadiazole hydrochloride hydrate is unique due to its specific benzothiadiazole ring structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H10ClN3OS |
|---|---|
Peso molecular |
219.69 g/mol |
Nombre IUPAC |
2,1,3-benzothiadiazol-5-ylmethanamine;hydrate;hydrochloride |
InChI |
InChI=1S/C7H7N3S.ClH.H2O/c8-4-5-1-2-6-7(3-5)10-11-9-6;;/h1-3H,4,8H2;1H;1H2 |
Clave InChI |
XSWHKFLUNQBPDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NSN=C2C=C1CN.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl (2E)-3-phenyl-2-propenoate](/img/structure/B12049100.png)

![N-(3-fluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12049111.png)


![4-hydroxy-N-(6-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049144.png)
![N-[4-(acetylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12049157.png)





